(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1986990-00-4
VCID: VC11486974
InChI:
SMILES:
Molecular Formula: C9H16ClN
Molecular Weight: 173.7

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride

CAS No.: 1986990-00-4

Cat. No.: VC11486974

Molecular Formula: C9H16ClN

Molecular Weight: 173.7

Purity: 95

* For research use only. Not for human or veterinary use.

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride - 1986990-00-4

Specification

CAS No. 1986990-00-4
Molecular Formula C9H16ClN
Molecular Weight 173.7

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The hydrochloride salt of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane derives from a bicyclic amine base with the molecular formula C₉H₁₃N, which combines with hydrochloric acid to form C₉H₁₄ClN (molecular weight: 171.67 g/mol) . The core structure consists of a decane framework fused into a tricyclic system with a nitrogen atom at position 4. The stereochemical configuration (1R,2S,6R,7S) imposes rigidity on the molecule, influencing its reactivity and biological interactions.

Key structural features include:

  • A bridged bicyclic system with two cyclohexane rings fused at positions 2 and 6.

  • A nitrogen atom integrated into the central ring, enabling hydrogen bonding and salt formation.

  • Chloride counterion enhancing solubility in polar solvents .

Comparative Analysis with Related Compounds

Structurally similar analogs highlight the impact of substituents on physicochemical properties:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0,2,6]decane hydrochlorideC₉H₁₄ClN171.67Parent hydrochloride salt
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]dec-8-eneC₉H₁₃N135.21Unsaturated analog (C8–C9 double bond)
(1R,2s,6r,7s)-4-Azatricyclo[5.2.1.0²,⁶]decane-3,5-dioneC₉H₁₁NO₂165.19Oxidized diketone derivative

The unsaturated analog (dec-8-ene) exhibits reduced steric hindrance, while the dione derivative introduces hydrogen-bonding carbonyl groups .

Synthesis and Characterization

Spectroscopic Characterization

Hypothetical characterization data based on structural analogs:

  • ¹H NMR: Distinct signals for bridgehead hydrogens (δ 3.1–3.5 ppm) and methylene groups adjacent to nitrogen (δ 2.8–3.0 ppm).

  • IR Spectroscopy: N–H stretch at ~2700 cm⁻¹ (amine hydrochloride) and C–Cl vibration at 750 cm⁻¹ .

  • X-ray Crystallography: Expected to reveal chair conformations in the cyclohexane rings and a planar ammonium group.

Applications in Research

Proteomics and Protein Interaction Studies

The unsaturated analog (dec-8-ene) is explicitly cited in proteomics research, suggesting that the hydrochloride salt may serve as:

  • A scaffold for covalent protein modifiers due to its rigid bicyclic structure.

  • A solubility-enhancing agent for hydrophobic peptides in aqueous buffers.

Pharmaceutical Development

Azatricyclo compounds are explored for their bioactivity:

  • Neurological Targets: Structural similarity to benzothiazole-piperazine derivatives (e.g., PubChem CID 58368977) implies potential affinity for serotonin or dopamine receptors .

  • Antimicrobial Properties: The tricyclic framework may disrupt bacterial cell membranes, analogous to quinuclidine-based antibiotics .

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